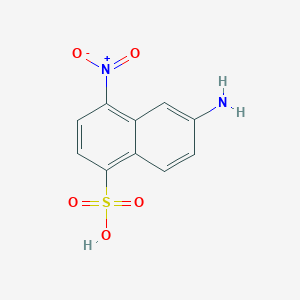
6-Amino-4-nitronaphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-nitronaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of amino, nitro, and sulfonic acid functional groups. This compound is part of the aminonaphthalenesulfonic acids family, which are known for their utility as precursors to dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-nitronaphthalene-1-sulfonic acid typically involves the nitration of naphthalene followed by sulfonation and amination. The process begins with the nitration of naphthalene to form 4-nitronaphthalene. This intermediate is then sulfonated to produce 4-nitronaphthalene-1-sulfonic acid. Finally, the nitro group is reduced to an amino group, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and sulfonation reactions, followed by reduction processes. These reactions are typically carried out in reactors designed to handle the exothermic nature of nitration and sulfonation. The reduction step often employs catalytic hydrogenation or chemical reduction using agents like iron or tin in acidic conditions .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-4-nitronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst or chemical reducers like iron.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Major Products
Reduction: The primary product is this compound.
Substitution: Major products include various azo dyes formed by coupling reactions.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-nitronaphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in staining techniques for biological specimens.
Industry: It is utilized in the production of dyes for textiles and other materials.
Wirkmechanismus
The mechanism of action of 6-Amino-4-nitronaphthalene-1-sulfonic acid primarily involves its functional groups. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The sulfonic acid group enhances the compound’s solubility in water and its ability to interact with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
1-Aminonaphthalene-6-sulfonic acid:
Uniqueness
6-Amino-4-nitronaphthalene-1-sulfonic acid is unique due to the presence of both amino and nitro groups on the naphthalene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in the synthesis of complex organic compounds .
Eigenschaften
CAS-Nummer |
93207-01-3 |
|---|---|
Molekularformel |
C10H8N2O5S |
Molekulargewicht |
268.25 g/mol |
IUPAC-Name |
6-amino-4-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8N2O5S/c11-6-1-2-7-8(5-6)9(12(13)14)3-4-10(7)18(15,16)17/h1-5H,11H2,(H,15,16,17) |
InChI-Schlüssel |
ZTNPXMMAAOGWPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C=C1N)[N+](=O)[O-])S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)
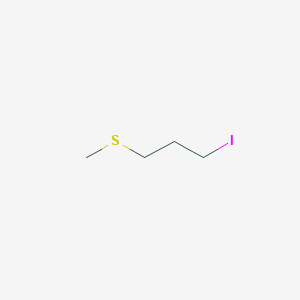
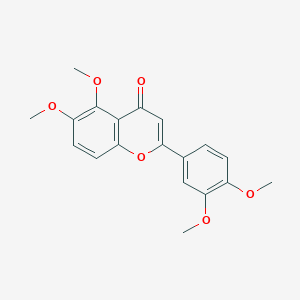
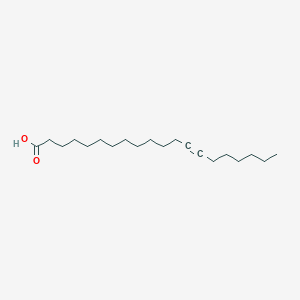
![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)

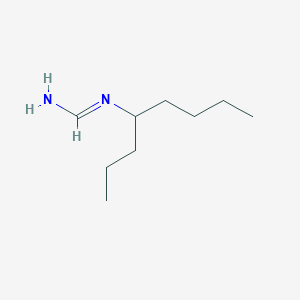
![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)
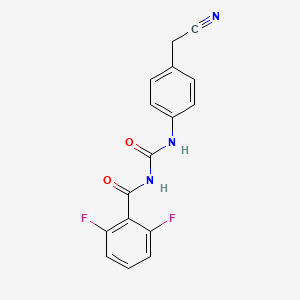
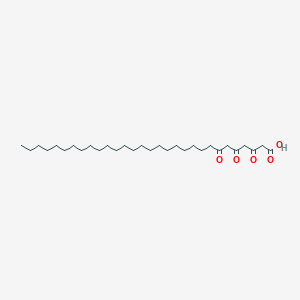
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
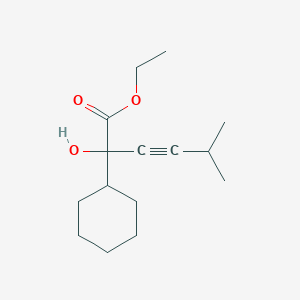
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
